4-((2,4-Dimethylphenyl)thio)pentan-2-one

Catalog No.
S14025664
CAS No.
M.F
C13H18OS
M. Wt
222.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((2,4-Dimethylphenyl)thio)pentan-2-one

Product Name

4-((2,4-Dimethylphenyl)thio)pentan-2-one

IUPAC Name

4-(2,4-dimethylphenyl)sulfanylpentan-2-one

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

InChI

InChI=1S/C13H18OS/c1-9-5-6-13(10(2)7-9)15-12(4)8-11(3)14/h5-7,12H,8H2,1-4H3

InChI Key

GUGWBZWWFRJSNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC(C)CC(=O)C)C

4-((2,4-Dimethylphenyl)thio)pentan-2-one is an organic compound characterized by a pentanone backbone with a thioether functional group. The structure features a sulfur atom bonded to a 2,4-dimethylphenyl group, which contributes to its unique chemical properties. Its molecular formula is C12H16OS, and it has a molecular weight of approximately 208.32 g/mol. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

  • Oxidation: The sulfur atom in the thioether can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Nucleophilic Substitution: The thioether group can undergo nucleophilic substitution, allowing for the introduction of different functional groups under suitable conditions.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

The synthesis of 4-((2,4-Dimethylphenyl)thio)pentan-2-one typically involves the reaction of 2,4-dimethylthiophenol with 2-pentanone. Common methods include:

  • Nucleophilic Substitution: The reaction is conducted in the presence of bases such as sodium hydride or potassium carbonate to deprotonate the thiol and facilitate nucleophilic attack on the carbonyl group.
  • Reaction Conditions: This process often occurs in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), under inert atmospheres and at controlled temperatures ranging from room temperature to reflux conditions.
  • Industrial Scale: For industrial production, methods are optimized for yield and purity, potentially utilizing continuous flow reactors.

4-((2,4-Dimethylphenyl)thio)pentan-2-one has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structure allows for modifications that can lead to new materials with desirable properties.
  • Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activity.

Several compounds share structural similarities with 4-((2,4-Dimethylphenyl)thio)pentan-2-one:

Compound NameStructureUnique Features
4-Methylthio-2-pentanoneC8H16OSContains a methyl group instead of dimethyl on the aromatic ring
3-ThiophenylpentanoneC11H14OSFeatures a thiophenyl group instead of dimethylphenyl
3-(Phenylthio)-butan-1-oneC10H12OSShorter carbon chain with a phenylthio group

These compounds differ primarily in their substituents and chain lengths but share the thioether functionality that imparts similar chemical reactivity and potential biological effects.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

222.10783637 g/mol

Monoisotopic Mass

222.10783637 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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